Calcium carbonate

Description

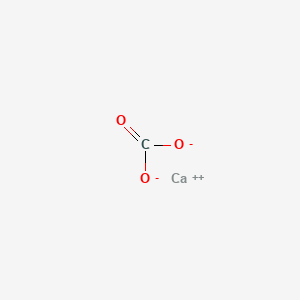

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCO3, CCaO3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036238 | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals. | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001% | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite) | |

CAS No. |

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3 | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaterite (Ca(CO3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06724 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0G9379FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1193 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EV922DE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes) | |

| Record name | CALCIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM CARBONATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/220 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium carbonate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0090.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Scientific Research Applications

Calcium carbonate (CaCO3) is a versatile inorganic compound with applications spanning diverse sectors, including agriculture, construction, food production, medicine, and environmental conservation . It occurs naturally as limestone, marble, and chalk . Its properties, such as biocompatibility, pH buffering, and ability to act as a calcium source, make it valuable in various applications .

CaCO3 in Agriculture

With the growing global population and increasing food demand, this compound plays a crucial role in agriculture by offering solutions to challenges faced by farmers .

Applications:

- Soil Amendment: Functions as a buffering agent to maintain stable soil pH, which is vital for plant health . It prevents rapid pH fluctuations that can negatively impact plant growth .

- Fertilizer Additive: Supplies essential calcium, strengthening plant cell walls and overall structure .

- Dust Control: Helps create more comfortable environments in agricultural settings, especially in livestock farming .

Construction and Building Materials

This compound is extensively utilized in the construction industry due to its abundance and versatile properties .

Applications:

- Building Material: Natural forms like marble are directly used as building materials .

- Cement Production: It is a key ingredient in cement manufacturing .

- Lime Production: Decomposes to produce lime, which is essential for creating glass, paper, and steel .

- Mortar Mixing: Used in mortar to bind bricks, roofs, concrete blocks, and rubber together .

- Acid Neutralization: Its antacid properties help neutralize acidic water and soil on construction sites, reducing environmental impact .

Food Production and Health Supplements

This compound is widely used in the food industry as a preservative, color retainer, and calcium supplement .

Applications: Dietary Supplement

- Calcium Supplement: Serves as an inexpensive dietary calcium supplement .

- Antacid: Used in antacids like Tums and Eno .

- Phosphate Binder: Helps manage hyperphosphatemia, particularly in patients with chronic kidney failure .

- Food Additive: It is an ingredient in toothpaste, dough, wine, baking powder, and dry-dessert mixes .

However, excessive consumption of this compound can lead to health issues like hypercalcemia and digestive problems . Over-supplementation can result in milk-alkali syndrome, causing toxicity and potentially fatal outcomes .

Biomedical Applications

This compound nanoparticles (CaCO3 NPs) have gained prominence in biomedicine because of their biocompatibility and biodegradability .

Applications:

- Drug Delivery: Functions as a sustained-release carrier of active substances .

- Gene Delivery: this compound microspheres can deliver genes into cells, inhibiting the proliferation of cancer cells .

- Theranostics: Integrated with imaging contrast and therapeutic agents for diagnostic and therapeutic approaches .

However, further research is needed to explore the safety and metabolism of this compound carriers in the human body .

Environmental Applications

This compound is utilized in environmental applications such as carbon capture and water treatment .

Applications:

- Carbon Capture: Acts as a sorbent for CO2 removal .

- Water Treatment: Used for pH adjustment, impurity removal, and precipitation of contaminants, including heavy metals, to improve water quality .

- CO2 Storage Safety: Research on calcifying organisms helps evaluate the safety of CO2 storage sites and minimize potential hazards .

Mechanism of Action

Calcium carbonate acts primarily by neutralizing hydrochloric acid in gastric secretions, which increases the pH and inhibits the action of pepsin. This neutralization reaction provides relief from heartburn and acid indigestion. Additionally, this compound increases bicarbonate ions and prostaglandins, which confer cytoprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Silica (SiO₂) in Rubber Reinforcement

Silica is a benchmark filler for reducing tire rolling resistance. However, calcium carbonate modified with stearic acid and soy protein nanoparticles achieves comparable mechanical performance at lower cost:

| Property | Silica-Reinforced Rubber | CaCO₃ + Soy Protein Composite |

|---|---|---|

| Tensile Strength (MPa) | 18–22 | 19–21 |

| Elongation at Break (%) | 400–500 | 450–550 |

| Rolling Resistance | High | Similar or lower |

| Cost | High | Low (30–50% reduction) |

The synergy between soy protein (increasing crosslink density) and coated CaCO₃ particles enhances modulus and stress relaxation behavior, making it viable for tire treads .

Magnesium Carbonate (MgCO₃) and Barium Carbonate (BaCO₃)

These carbonates differ in solubility, stability, and applications:

| Property | This compound (CaCO₃) | Magnesium Carbonate (MgCO₃) | Barium Carbonate (BaCO₃) |

|---|---|---|---|

| Solubility in Water | 0.0014 g/100 mL | 0.010 g/100 mL | 0.002 g/100 mL |

| Thermal Stability | Decomposes at 825°C | Decomposes at 350°C | Decomposes at 1360°C |

| Primary Applications | Cement, rubber, antacids | Pharmaceuticals, ceramics | Rat poison, glassmaking |

| Toxicity | Non-toxic | Low toxicity | Highly toxic |

MgCO₃’s higher solubility makes it suitable for effervescent tablets, while BaCO₃’s toxicity limits its use to niche industrial roles.

Calcium Gluconate (C₁₂H₂₂CaO₁₄) in Pharmacology

Calcium gluconate is an alternative calcium supplement but differs in bioavailability and dosage:

| Parameter | This compound | Calcium Gluconate |

|---|---|---|

| Elemental Calcium | 40% | 9% |

| Bioavailability | 15–25% (acid-dependent) | 25–30% (acid-independent) |

| Typical Dose (mg Ca) | 500–1000 | 1000–2000 |

| Cost | $0.05–0.10 per gram | $0.15–0.30 per gram |

This compound is preferred for high elemental calcium content but requires sufficient stomach acid for absorption. Gluconate is better for patients with hypochlorhydria .

Polymorphs of this compound

Crystal morphology critically impacts mechanical and solubility properties:

| Polymorph | Crystal System | Stability | Solubility (g/L) | Applications |

|---|---|---|---|---|

| Calcite | Trigonal | Most stable | 0.0014 | Construction, paper coating |

| Aragonite | Orthorhombic | Metastable | 0.0016 | Biomaterials, jewelry |

| Vaterite | Hexagonal | Least stable | 0.0025 | Drug delivery, biomimetic composites |

Vaterite’s higher solubility enables controlled drug release, while calcite’s stability underpins its use in cementitious materials .

Key Research Findings

- Rubber Composites : Coating CaCO₃ with stearic acid improves dispersion in polymers, increasing tensile strength by 20–30% compared to uncoated particles .

- Soil Stabilization : Microbial-induced CaCO₃ precipitation (MICP) enhances soil strength by 50–200%, proportional to CaCO₃ content (5–20% by weight) .

- Biomedical Applications: Vaterite nanoparticles loaded with antibiotics show 80% drug release within 24 hours, outperforming calcite .

Biological Activity

Calcium carbonate (CaCO₃) is a ubiquitous compound with significant biological activity and applications across various fields, including medicine, environmental science, and biotechnology. This article explores the biological activities of this compound, focusing on its role in biomineralization, microbial processes, and therapeutic applications.

Overview of this compound

This compound exists in three primary polymorphs: calcite, aragonite, and vaterite. Each form has distinct properties and biological implications. The compound is naturally found in rocks, shells of marine organisms, and as a major component of limestone.

Biological Roles of this compound

This compound plays several critical roles in biological systems:

- Biomineralization : Many organisms utilize this compound to form hard structures such as shells and skeletons. This process involves the precipitation of this compound from dissolved ions in the environment.

- Microbial Induced Calcification : Certain bacteria can induce the precipitation of this compound through metabolic processes, particularly via ureolysis, where urea is hydrolyzed to ammonia and carbon dioxide, leading to an increase in pH and subsequent precipitation of CaCO₃ .

Mechanisms of Microbial Induced this compound Precipitation (MICCP)

MICCP is a process where microorganisms facilitate the formation of this compound through various biochemical pathways:

- Ureolytic Pathway : Urease-producing bacteria hydrolyze urea to produce ammonia and bicarbonate, which increases local pH and promotes this compound precipitation .

- Photosynthetic Pathway : Photosynthetic organisms can also contribute to this compound precipitation by altering the local pH through carbon fixation .

Table 1: Conditions Affecting MICCP

| Factor | Description |

|---|---|

| pH | Higher pH levels promote CaCO₃ precipitation |

| Calcium Ion Concentration | Increased concentration enhances precipitation |

| Carbonate Ion Concentration | Essential for forming CaCO₃ |

| Temperature | Affects solubility and reaction rates |

| Microbial Activity | Presence of specific bacteria enhances mineralization |

Case Study 1: Ureolytic Bacteria in Soil

Research has shown that ureolytic bacteria such as Sporosarcina pasteurii can significantly enhance this compound precipitation in soil environments. This process not only contributes to soil stabilization but also aids in carbon sequestration efforts .

Case Study 2: Biomedical Applications

In biomedical engineering, this compound nanoparticles have been explored for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. Studies indicate that these nanoparticles can improve targeted delivery and release profiles for bone regeneration therapies .

Research Findings

- Biomineralization Mechanisms : Recent studies highlight that bacterial cell walls serve as nucleation sites for CaCO₃ formation due to their negatively charged functional groups .

- Environmental Impact : The role of this compound in carbon cycling has been emphasized, particularly its potential for CO₂ sequestration through biomimetic processes involving carbonic anhydrase enzymes .

- Antifungal Properties : A novel study demonstrated that this compound/cobalt oxide nanocomposites exhibit antifungal activity against Candida albicans, suggesting potential applications in medical treatments .

Chemical Reactions Analysis

Thermal Decomposition

Calcium carbonate decomposes at high temperatures (>840°C) into calcium oxide (quicklime) and carbon dioxide:

This reaction is critical in cement production and limestone calcination.

Table 1: Thermodynamic Data for Decomposition

| Parameter | Value | Source |

|---|---|---|

| ΔG° (298 K) | +130.4 kJ/mol | |

| Activation Energy | ~178 kJ/mol |

Inorganic Acids

CaCO₃ reacts with hydrochloric acid (HCl) in a rapid, exothermic reaction:

The rate law is rate = k[HCl]ⁿ , where n ≈ 1, as the reaction is first-order with respect to HCl concentration in heterogeneous systems .

Organic Acids

Formic acid (HCOOH) reacts with CaCO₃ to form calcium formate and carbonic acid under dry conditions :

FTIR studies confirm surface adsorption and subsequent crystallization of calcium formate .

Table 2: Reaction Rates with Acids

| Acid | Initial Rate (mol/L·s) | Conditions | Source |

|---|---|---|---|

| HCl (1M) | 3.1 × 10⁻³ | 25°C, dry | |

| Acetic Acid (1M) | 2.5 × 10⁻⁴ | 25°C, aqueous |

Carbonation and Hydrolysis

In aqueous environments, CaCO₃ reacts with CO₂-saturated water to form soluble calcium bicarbonate:

This reaction governs cave formation and ocean acidification. Recent studies show a 500-fold acceleration using catalysts like magnesium ions, enabling enhanced CO₂ sequestration .

Polymorphic Transformations

CaCO₃ exists in three anhydrous polymorphs:

-

Calcite (most stable, trigonal)

-

Aragonite (orthorhombic, metastable)

-

Vaterite (hexagonal, least stable)

Table 3: Polymorph Stability

| Polymorph | Stability Range | Density (g/cm³) | Source |

|---|---|---|---|

| Calcite | <85°C | 2.71 | |

| Aragonite | >85°C | 2.83 | |

| Vaterite | Transient | 2.54 |

Phase transitions follow Ostwald’s step rule, with vaterite forming first before transforming to calcite .

Environmental and Industrial Implications

-

CO₂ Sequestration : Accelerated carbonation reactions show promise for carbon capture technologies .

-

Ocean Acidification : CaCO₃ dissolution neutralizes acidic seawater but threatens marine calcifiers11 .

-

Biomineralization : Organisms like mollusks utilize proteins to stabilize metastable aragonite or vaterite .

Research Advancements

-

Thermochemistry : UC Davis studies quantified energy changes during polymorph transformations, showing amorphous CaCO₃ as a precursor to crystalline forms .

-

Kinetic Modeling : Reaction rates with HCl are pH-dependent, with diffusion-controlled mechanisms dominating at low acid concentrations .

This compound’s reactivity underpins its role in geology, industry, and climate science. Ongoing research focuses on optimizing its reactions for sustainable technologies, from carbon capture to biomimetic materials.

Preparation Methods

Conventional Precipitation

In a typical procedure, equimolar solutions of sodium carbonate (Na₂CO₃) and calcium chloride (CaCl₂) are rapidly mixed, resulting in the formation of spherical calcite microparticles (4–6 µm). Extending the reaction time to 15–20 minutes increases particle size to 15–20 µm. Key parameters influencing particle characteristics include:

- Agitation speed : Higher speeds (up to 30,000 rpm) reduce particle size by enhancing nucleation rates. For instance, Babou-Kammoe et al. synthesized nanoparticles (~54 nm) at 30,000 rpm.

- Temperature : Elevated temperatures (25–100°C) promote particle growth, with larger crystals forming at 100°C.

- Additives : Surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS) modify morphology. Qi and Zhu reported dagger-shaped vaterite nanoparticles using SDS and spherical microspheres with CTAB.

Carbonation Process

The carbonation method involves bubbling carbon dioxide (CO₂) into a calcium hydroxide (Ca(OH)₂) suspension, forming CaCO₃ via the reaction:

$$ \text{Ca(OH)}2 + \text{CO}2 \rightarrow \text{CaCO}3 + \text{H}2\text{O} $$ .

Erdogan and Eken optimized this process using waste marble powder (WMP), calcining it at 950°C to produce CaO, which was then dissolved and carbonated to yield rhombohedral calcite particles (1.682 µm average size). Key findings include:

- Calcination temperature : Mass loss plateaued at 950°C, indicating complete decomposition of CaCO₃ to CaO.

- Dissolution time : pH stabilization at 12.5 after 5 minutes confirmed complete CaO dissolution.

Table 1: Comparison of Precipitation Methods

Mechanical Synthesis Methods

Mechanical techniques, such as ball milling and membrane dispersion, enable precise control over particle size and crystallinity.

Ball Milling

Tsuzuki et al. synthesized calcite nanoparticles via a solid displacement reaction between Na₂CO₃ and CaCl₂ in a ball mill. Post-milling heat treatment at 350°C stabilized calcite within a NaCl matrix, yielding particles with narrow size distributions (77–142 nm). Planetary ball milling further enabled polymorph control, producing aragonite and vaterite phases.

Membrane Dispersion Microreactor

Wang et al. utilized a stainless steel membrane microreactor to synthesize hydrophobic CaCO₃ nanoparticles (~34 nm) by carbonating Ca(OH)₂ slurry with CO₂/N₂ gas. The membrane pore size and CO₂ mass transfer rate critically influenced particle size, with higher transfer rates reducing particle diameter.

Composite Synthesis: Fiber-Integrated this compound

A patented method integrates CaCO₃ with cellulose fibers for paper industry applications. The process involves:

- Mixing refined fibers with Ca(OH)₂ and Ca(HCO₃)₂ solutions.

- Adjusting stirring speed and time to optimize crystal growth on fiber surfaces.

- Filtering and drying to obtain a composite containing 20.2% CaCO₃ by weight.

Table 2: Fiber-Composite Synthesis Parameters

| Component | Concentration | Role |

|---|---|---|

| Ca(OH)₂ | 1.6 g/L | Calcium ion source |

| Ca(HCO₃)₂ | 2.2 g/L | Carbonate ion source |

| Fibers | 80 g/L | Substrate for growth |

| Mixing Speed | Variable | Controls morphology |

| Reference |

This compound exhibits three primary polymorphs: calcite, aragonite, and vaterite. Phase selection depends on synthesis conditions:

- Calcite : Forms at ambient conditions with rhombohedral morphology.

- Vaterite : Metastable phase stabilized by additives (e.g., SDS) or microwave heating.

- Aragonite : Requires high temperatures or magnesium ions for stabilization.

Table 3: Polymorph Stability and Synthesis Conditions

| Polymorph | Stability | Synthesis Method | Additive |

|---|---|---|---|

| Calcite | Most stable | Precipitation, carbonation | None |

| Vaterite | Metastable | Microwave-assisted | SDS |

| Aragonite | High-temperature | Ball milling | Mg²⁺ ions |

Industrial-Scale Production Challenges

While laboratory methods achieve precise control, scaling up introduces challenges:

Q & A

Q. How can acid-base titration be used to quantify calcium carbonate content in biological or geological samples?

- Methodological Answer : Dissolve the sample (e.g., eggshells, limestone) in excess 2M HCl, then back-titrate the unreacted HCl with standardized NaOH. Use the stoichiometric relationship (1 mol CaCO₃ reacts with 2 mol HCl) to calculate moles of CaCO₃. Percent error can be minimized by averaging results from ≥3 trials and ensuring precise endpoint detection (e.g., phenolphthalein indicator). For example, a 35.0 mL titration of 2M HCl corresponds to 0.035 mol HCl, yielding 0.0175 mol CaCO₃ (molar mass = 100.09 g/mol) .

Q. What experimental factors influence the reaction kinetics of this compound with hydrochloric acid?

- Methodological Answer : Design experiments varying particle size (via grinding), acid concentration (0.5M–3M), and temperature (20°C–40°C). Measure CO₂ evolution rates using gas syringes or pressure sensors. Smaller particle sizes and higher acid concentrations accelerate reaction rates due to increased surface area and proton availability. Data contradictions may arise from impurities (e.g., MgCO₃ in limestone) or incomplete dissolution .

Q. How can XRD and SEM characterize this compound purity and crystal structure?

- Methodological Answer : Prepare a finely ground sample for X-ray diffraction (XRD) to compare diffraction peaks with reference data (e.g., calcite: 2θ = 29.4°; aragonite: 2θ = 26.2°). Use scanning electron microscopy (SEM) to image crystal morphology (e.g., rhombohedral calcite vs. needle-like aragonite). Quantify purity via Rietveld refinement of XRD patterns .

Advanced Research Questions

Q. How can Taguchi robust design optimize this compound phosphate synthesis under variable temperatures?

- Methodological Answer : Define control factors (e.g., Ca/P ratio, pH) and noise factors (e.g., temperature fluctuations: 60°C–90°C). Use an L27 orthogonal array to test factor combinations. Calculate signal-to-noise (S/N) ratios to identify parameter settings (e.g., Ca/P = 1.61, pH = 9.5) that minimize temperature sensitivity. Validate with thermogravimetric analysis (TGA) to confirm apatitic phase stability .

Q. What statistical approaches resolve contradictions in this compound polymorphism studies?

- Methodological Answer : Conduct a meta-analysis of 25+ precipitation studies to identify key variables (e.g., pH, Mg²⁺ ions, organic additives). Apply decision-tree algorithms to classify conditions favoring vaterite (pH > 10, Mg²⁺ present) vs. calcite (pH < 9). Validate with lab experiments using SEM/EDS to confirm polymorph ratios .

Q. How does soybean urease concentration affect this compound precipitation efficiency in biocementation?

- Methodological Answer : Use a 5-factor orthogonal design (urease concentration, Ca²⁺/urea ratio, pH, temperature, reaction time). Measure Ca²⁺ utilization rates via ICP-OES. Optimal conditions include 1:1 urease-to-binding liquid ratio and 1.5M CaCl₂. Low urease concentrations (<0.5 U/mL) yield hexagonal calcite, while higher concentrations (>2 U/mL) produce spherical vaterite due to asparagine templating .

Q. What experimental setup quantifies the suppression of coal-dust explosions using this compound?

- Methodological Answer : In a 2-meter explosion chamber, suspend coal dust (200–600 g/m³) with CaCO₃ (100–300 g/m³). Measure overpressure at 5 points using piezoelectric sensors. At 300 g/m³ CaCO₃, peak pressure decreases by 40% due to endothermic decomposition (CaCO₃ → CaO + CO₂) absorbing combustion energy. Validate with high-speed imaging of flame propagation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.